molecular formula C11H13NO7S B5538332 [Carboxymethyl(4-methoxybenzenesulfonyl)amino]acetic acid

[Carboxymethyl(4-methoxybenzenesulfonyl)amino]acetic acid

Cat. No.: B5538332
M. Wt: 303.29 g/mol
InChI Key: PWOHLNQUNYXWPV-UHFFFAOYSA-N
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Description

[Carboxymethyl(4-methoxybenzenesulfonyl)amino]acetic acid is a chemical compound utilized in scientific research. The core structural motif of this reagent, which incorporates a sulfonamide group linked to carboxylic acid functionalities, is recognized in medicinal chemistry for its potential in modulating protein-protein interactions. This is exemplified by related compounds, such as bis-1,4-(4-methoxybenzenesulfonamidyl)naphthalene (NMBSA) and its improved analogs, which have been identified as potent activators of the Nrf2 transcription factor. These activators function via a displacement mechanism that directly disrupts the Nrf2-Keap1 protein interaction, thereby stabilizing Nrf2 and promoting the expression of antioxidant response genes without the need for cysteine alkylation on the Keap1 protein . This mechanism is considered "benign" compared to covalent modifiers and is a promising target for research in neurodegeneration and conditions involving oxidative stress . The scaffold of this compound is related to intermediates used in the synthesis of more complex bioactive molecules, including novel non-covalent Keap1–Nrf2 inhibitors that have shown therapeutic potential in models of cerebral ischemia/reperfusion injury by mitigating oxidative damage . Researchers value this chemical entity for its potential as a building block in the development and optimization of novel biochemical probes and therapeutic candidates targeting critical cellular defense pathways.

Properties

IUPAC Name

2-[carboxymethyl-(4-methoxyphenyl)sulfonylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO7S/c1-19-8-2-4-9(5-3-8)20(17,18)12(6-10(13)14)7-11(15)16/h2-5H,6-7H2,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWOHLNQUNYXWPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Carboxymethyl(4-methoxybenzenesulfonyl)amino]acetic acid typically involves the reaction of 4-methoxybenzenesulfonyl chloride with glycine in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino group of glycine attacks the sulfonyl chloride, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[Carboxymethyl(4-methoxybenzenesulfonyl)amino]acetic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The carboxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can react with the carboxymethyl group under basic conditions.

Major Products Formed

    Oxidation: Formation of [Carboxymethyl(4-hydroxybenzenesulfonyl)amino]acetic acid.

    Reduction: Formation of [Carboxymethyl(4-methoxybenzenesulfanyl)amino]acetic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[Carboxymethyl(4-methoxybenzenesulfonyl)amino]acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [Carboxymethyl(4-methoxybenzenesulfonyl)amino]acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic Acids (CSAB)

These derivatives (e.g., CSAB compounds 16–20) feature a carboxymethylsulfanyl group instead of a sulfonamide. They exhibit ~10× stronger cytostatic activity against HeLa cells compared to their parent ketovinyl acids, attributed to enhanced Michael addition reactivity with thiol groups in biological targets .

3-[(Carboxymethyl)thio]-1H-1,2,4-triazol-5-thione Derivatives

Used in cephalosporin antibiotics, these compounds replace the 4-methoxybenzenesulfonyl group with a triazole-thione ring. Their synthesis involves nucleophilic displacement reactions, similar to the sulfonamide coupling in the target compound .

2-{[(4-Bromophenyl)carbamoyl]methanesulfonyl}acetic Acid

This analogue substitutes the 4-methoxy group with a bromophenyl carbamoyl moiety.

Key Findings :

  • CSAB derivatives outperform the target compound’s structural precursors in cytostatic activity due to their reactive sulfanyl groups .
  • Aminoacetic acid-based anticonvulsants (e.g., compounds 3–17 in ) show lower thermal stability (decomposition at 233°C) compared to sulfonamide derivatives, which likely exhibit higher thermal resistance due to aromatic stabilization .

Physicochemical Properties

Property Target Compound Aminoacetic Acid CSAB Derivatives
Melting Point Estimated >200°C (decomp.) 233°C (decomp.) 129–220°C (varies by substituent)
Solubility Moderate in polar solvents High in water Low (lipophilic aryl groups)
Thermal Stability (Tmax) Likely >300°C 233°C (decomp.) 150–220°C

Thermal Data: Epoxy composites modified with aminoacetic acid show a ~500% increase in Tmax heat release (106 → 585 J/g) compared to unmodified variants, suggesting that carboxymethyl-sulfonamide derivatives may similarly enhance polymer curing kinetics .

Q & A

Basic Research Questions

Q. What established synthetic routes are used to prepare [Carboxymethyl(4-methoxybenzenesulfonyl)amino]acetic acid?

  • Methodology : Synthesis involves sulfonamide bond formation between 4-methoxybenzenesulfonyl chloride and an aminoacetic acid derivative. Key steps include:

  • (a) Sulfonylation: Reacting the amine group with 4-methoxybenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide moiety.
  • (b) Carboxymethylation: Introducing the carboxymethyl group via alkylation or coupling reagents (e.g., EDC/HOBt).
  • (c) Purification: Recrystallization or column chromatography to isolate the product .
    • Reference Reactions : Michael-type addition (thioglycolic acid to α,β-unsaturated ketones) and Friedel-Crafts acylation are analogous strategies for similar sulfonamide derivatives .

Q. How is the structural identity of this compound confirmed?

  • Analytical Techniques :

  • NMR Spectroscopy : 1H and 13C NMR to identify protons/carbons in the sulfonamide, methoxy, and carboxymethyl groups. DEPT-135 distinguishes CH, CH2, and CH3 signals.
  • IR Spectroscopy : Peaks at ~1350 cm⁻¹ (S=O stretch) and ~1700 cm⁻¹ (carboxylic acid C=O).
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the synthetic yield of this compound?

  • Key Variables :

  • Solvent : Polar aprotic solvents (e.g., DMF, DMSO) improve sulfonylation efficiency.
  • Temperature : Controlled cooling (0–5°C) prevents side reactions during exothermic steps.
  • Catalysis : DMAP or NaHCO3 accelerates sulfonamide formation.
    • Innovative Approaches : Microreactor technology ( ) enables continuous flow synthesis, enhancing mixing and heat transfer for higher yields (>85%) .

Q. What strategies resolve contradictions in reported biological activity data for sulfonamide derivatives like this compound?

  • Experimental Design :

  • Standardized Assays : Use fixed concentrations (e.g., 10 µM) and incubation times (24–48 hrs) to minimize variability.
  • Structural Analog Comparison : Compare activity with fluorinated or methoxy-substituted analogs (e.g., ’s table) to identify substituent effects.
  • Meta-Analysis : Correlate synthetic purity (HPLC >95%) with biological outcomes, as impurities may skew results (e.g., ’s concentration-dependent larval survival) .

Q. What computational tools predict the interaction of this compound with enzymatic targets?

  • Methods :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite evaluates binding affinity to enzymes (e.g., carbonic anhydrase or proteases).
  • DFT Calculations : Assess electronic effects of substituents (e.g., methoxy’s electron-donating resonance) on binding stability.
    • Case Study : Fluorinated analogs () show altered electronic profiles, impacting target interactions .

Data Contradiction Analysis

Q. Why do solubility studies report conflicting results for sulfonamide-containing compounds?

  • Resolution Strategy :

  • pH-Dependent Solubility : Test solubility across pH 2–8 (simulating physiological conditions). The carboxymethyl group enhances aqueous solubility at neutral pH.
  • Counterion Screening : Compare hydrochloride vs. sodium salt forms (e.g., ’s safety data for similar acids).
    • Reference : Discrepancies in aminoacetic acid solubility ( ) highlight the need for standardized buffers .

Comparative Structural Analysis

Q. How does the methoxy group in this compound influence reactivity compared to halogenated analogs?

  • Electronic Effects :

  • The methoxy group donates electron density via resonance, reducing electrophilicity at the sulfonamide sulfur.
  • Contrast with fluorinated analogs (), where electron-withdrawing fluorine increases sulfonyl group reactivity.
    • Biological Impact : Methoxy substitution may reduce off-target interactions compared to halogenated derivatives .

Synthetic Process Scaling

Q. What challenges arise when transitioning from lab-scale to pilot-scale synthesis?

  • Key Issues :

  • Heat Dissipation : Exothermic sulfonylation requires jacketed reactors for temperature control.
  • Purification : Centrifugal partition chromatography (CPC) scales better than traditional columns.
    • Case Study : Microreactor-based synthesis ( ) achieves 90% yield at 100 g/day, demonstrating scalability .

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